N-(3-phenyl-1,2,4-thiadiazol-5-yl)-2-[(4-phenyl-1,3-thiazol-2-yl)sulfanyl]acetamide
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Overview
Description
N-(3-phenyl-1,2,4-thiadiazol-5-yl)-2-[(4-phenyl-1,3-thiazol-2-yl)sulfanyl]acetamide is a complex organic compound characterized by its unique structure, which includes phenyl groups and heterocyclic rings
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the preparation of the core thiadiazole and thiazole rings. One common approach is to first synthesize the 3-phenyl-1,2,4-thiadiazol-5-yl moiety, followed by the introduction of the 4-phenyl-1,3-thiazol-2-yl group. The reaction conditions often require the use of strong bases or acids, and the reactions are usually carried out under anhydrous conditions to prevent hydrolysis.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using reactors designed to handle hazardous chemicals safely. The process would be optimized for yield and purity, with rigorous quality control measures in place to ensure consistency.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophilic substitution reactions can be performed using reagents like sodium hydride (NaH) or triethylamine (Et₃N).
Major Products Formed:
Oxidation: The compound may be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.
Scientific Research Applications
This compound has several applications in scientific research:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: Its biological activity can be studied for potential use in drug discovery.
Medicine: It may have therapeutic properties that are being explored for treating various diseases.
Industry: It can be used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism by which this compound exerts its effects involves interactions with specific molecular targets and pathways. For example, it may bind to enzymes or receptors, leading to the modulation of biological processes. The exact mechanism would depend on the specific application and the biological system .
Comparison with Similar Compounds
This compound is unique due to its specific structural features, but it can be compared to other thiadiazole and thiazole derivatives. Similar compounds include:
N-(3-phenyl-1,2,4-thiadiazol-5-yl)benzamide
N-(3-acetyl-2-phenyl-2H-1,3,4-thiadiazol-5-yl)acetamide
Thidiazuron (N-phenyl-N'-1,2,3-thiadiazol-5-yl urea)
These compounds share similar heterocyclic structures but differ in their substituents and functional groups, leading to different properties and applications.
Properties
IUPAC Name |
N-(3-phenyl-1,2,4-thiadiazol-5-yl)-2-[(4-phenyl-1,3-thiazol-2-yl)sulfanyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14N4OS3/c24-16(21-18-22-17(23-27-18)14-9-5-2-6-10-14)12-26-19-20-15(11-25-19)13-7-3-1-4-8-13/h1-11H,12H2,(H,21,22,23,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VOKIAUSDGSLXSR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CSC(=N2)SCC(=O)NC3=NC(=NS3)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14N4OS3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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